molecular formula C16H14ClNO6S B3449974 methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate

methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate

Cat. No. B3449974
M. Wt: 383.8 g/mol
InChI Key: LMTSULAECSVQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, also known as Methyl 2-chloro-5-[(6-methoxy-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]benzoate, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
This compound 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. In vivo studies have also demonstrated its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations is its potential toxicity towards normal cells and tissues, which requires careful dosing and administration.

Future Directions

There are several future directions for the research and development of methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate. One of the most promising directions is its potential application as a therapeutic agent for the treatment of inflammatory and cancerous diseases. It also has potential applications in the field of bioimaging and biosensing, where it can be used as a fluorescent probe for the detection of zinc ions in biological systems. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been studied extensively for its potential application in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential application as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

methyl 2-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-22-16(19)12-8-10(2-4-13(12)17)18-25(20,21)11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,18H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSULAECSVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
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methyl 2-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate

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